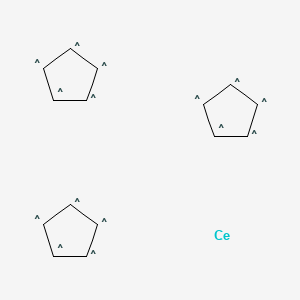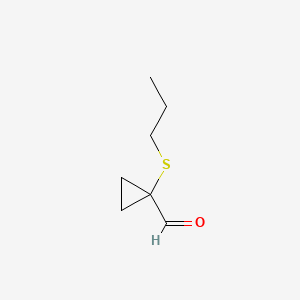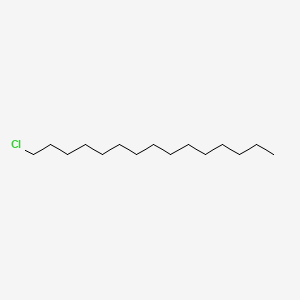
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a hydroxy group, and an ethyl-pyrrolidinyl-methyl group attached to an anisamide core. It is used in various scientific research applications due to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- typically involves multiple steps, starting with the preparation of the anisamide core. The chloro and hydroxy groups are introduced through specific halogenation and hydroxylation reactions. The ethyl-pyrrolidinyl-methyl group is then attached via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process is designed to be cost-effective while maintaining the quality and consistency of the final product.
化学反応の分析
Types of Reactions
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of substituted anisamides.
科学的研究の応用
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethyl-pyrrolidinyl-methyl group enhances its solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
o-Anisamide, 5-chloro-N-((1-methyl-2-pyrrolidinyl)methyl)-4-hydroxy-: Similar structure but with a methyl group instead of an ethyl group.
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The unique combination of the chloro, hydroxy, and ethyl-pyrrolidinyl-methyl groups in o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- gives it distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, solubility, and bioavailability.
特性
CAS番号 |
28626-34-8 |
|---|---|
分子式 |
C15H21ClN2O3 |
分子量 |
312.79 g/mol |
IUPAC名 |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20) |
InChIキー |
KOWANBRZFLSWFZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



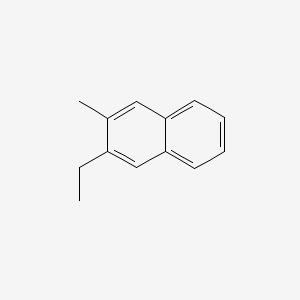
![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
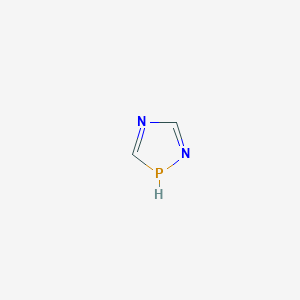


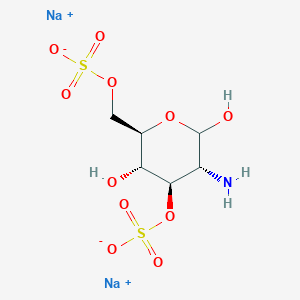
![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)

